Cas no 150493-09-7 (1,4-Benzenediaceticacid, a1,a1,a4,a4-tetramethyl-,1,4-bis[4-[(2-carboxy-2-methylpropyl)sulfonyl]phenyl] ester)

1,4-Benzenediaceticacid, a1,a1,a4,a4-tetramethyl-,1,4-bis[4-[(2-carboxy-2-methylpropyl)sulfonyl]phenyl] ester structure
150493-09-7 structure
Nome del prodotto:1,4-Benzenediaceticacid, a1,a1,a4,a4-tetramethyl-,1,4-bis[4-[(2-carboxy-2-methylpropyl)sulfonyl]phenyl] ester
Numero CAS:150493-09-7
MF:C36H42O12S2
MW:730.841489315033
CID:184915
PubChem ID:9875205

1,4-Benzenediaceticacid, a1,a1,a4,a4-tetramethyl-,1,4-bis[4-[(2-carboxy-2-methylpropyl)sulfonyl]phenyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenediaceticacid, a1,a1,a4,a4-tetramethyl-,1,4-bis[4-[(2-carboxy-2-methylpropyl)sulfonyl]phenyl] ester
    • 3-[4-[2-[4-[1-[4-(2-carboxy-2-methylpropyl)sulfonylphenoxy]-2-methyl-1-oxopropan-2-yl]phenyl]-2-methylpropanoyl]oxyphenyl]sulfonyl-2,2-dimethylpropanoic acid
    • 1,4-Benzenediacetic acid, alpha,alpha,alpha',alpha'-tetramethyl-, bis(4-((2-carboxy-2-methylpropyl)sulfonyl)phenyl) ester
    • Bis(4-(2'-(carboxy-2'-methylpropylsulfonyl)phenyl)2,2'-(1,4-phenylene))diisobutyrate
    • CE 1037
    • Mdl 201,404YA
    • 1,4-BENZENEDIACETIC ACID, .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-, BIS(4-((2-CARBOXY-2-METHYLPROPYL)SULFONYL)PHENYL) ESTER
    • MDL-201404AY
    • 150493-09-7
    • DTXSID30933958
    • CE-1037 Free acid
    • CHEMBL56605
    • SCHEMBL8974527
    • MDL-201404 FREE ACID
    • SPWHS19WTL
    • 3-{4-[2-(4-{1-[4-(2-Carboxy-2-methyl-propane-1-sulfonyl)-phenoxycarbonyl]-1-methyl-ethyl}-phenyl)-2-methyl-propionyloxy]-benzenesulfonyl}-2,2-dimethyl-propionic acid
    • Mdl 201404YA
    • UNII-SPWHS19WTL
    • 3-{4-[2-(4-{1-[4-(2-Carboxy-2-methyl-propane-1-sulfonyl)-phenoxycarbonyl]-1-methyl-ethyl}-phenyl)-2-methyl-propionyloxy]-benzenesulfonyl}-2,2-dimethyl-propionic acid(CE-1037)
    • UT-77
    • 2,2'-{1,4-Phenylenebis[(2-methyl-1-oxopropane-2,1-diyl)oxy-4,1-phenylenesulfonylmethylene]}bis(2-methylpropanoic acid)
    • ce1037
    • BDBM50058491
    • Inchi: InChI=1S/C36H42O12S2/c1-33(2,29(37)38)21-49(43,44)27-17-13-25(14-18-27)47-31(41)35(5,6)23-9-11-24(12-10-23)36(7,8)32(42)48-26-15-19-28(20-16-26)50(45,46)22-34(3,4)30(39)40/h9-20H,21-22H2,1-8H3,(H,37,38)(H,39,40)
    • Chiave InChI: HVXFLNJFYRWDQU-UHFFFAOYSA-N
    • Sorrisi: OC(C(CS(C1C=CC(OC(C(C2C=CC(C(C(OC3C=CC(S(CC(C(=O)O)(C)C)(=O)=O)=CC=3)=O)(C)C)=CC=2)(C)C)=O)=CC=1)(=O)=O)(C)C)=O

Proprietà calcolate

  • Massa esatta: 730.21176912g/mol
  • Massa monoisotopica: 730.21176912g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 16
  • Complessità: 1340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 212Ų
  • XLogP3: 5.8
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司